molecular formula C17H25NO3 B2957946 Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate CAS No. 866150-02-9

Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B2957946
CAS No.: 866150-02-9
M. Wt: 291.391
InChI Key: KCYLQZXXVAINKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate is a piperidine derivative characterized by a hydroxy-substituted aromatic ring at the 1-position of the piperidine scaffold and an ethyl ester group at the 4-position. The compound’s structure combines a rigid piperidine ring with a substituted benzyl moiety, which may influence its conformational stability, solubility, and biological interactions.

Properties

IUPAC Name

ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-4-21-17(20)14-5-7-18(8-6-14)11-15-13(3)9-12(2)10-16(15)19/h9-10,14,19H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYLQZXXVAINKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=C2O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate typically involves the reaction of 2-hydroxy-4,6-dimethylbenzyl chloride with piperidine-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The hydroxy-dimethylphenyl group can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can also interact with various biological pathways, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (CAS not specified)

  • Structure : Features a 2-chloroethyl substituent at the piperidine 1-position instead of the hydroxy-dimethylbenzyl group.
  • Synthesis : Prepared via alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base .
  • Application : Intermediate in the synthesis of umeclidinium bromide (a bronchodilator). The absence of aromatic substituents reduces steric hindrance, facilitating cyclization reactions .

Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate (CAS 291292-03-0)

  • Structure : Contains a sulfonyl group linked to a nitro- and chloro-substituted phenyl ring at the piperidine 1-position.

Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate (CAS 252263-47-1)

  • Structure : Substituted with a chloropyridazinyl group at the 1-position.
  • Physical Properties : Melting point 55–60°C, predicted pKa ~3.01. The heteroaromatic pyridazine ring may confer distinct electronic properties and solubility compared to the hydroxy-aryl group .

Comparative Analysis of Key Features

Compound Name Substituent at Piperidine 1-Position Molecular Weight Key Properties/Applications
Target Compound 2-Hydroxy-4,6-dimethylbenzyl ~307.4 (est.) Potential bioactive scaffold
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate 2-Chloroethyl ~219.7 Intermediate for umeclidinium bromide
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate 4-Chloro-3-nitrobenzenesulfonyl 376.82 Enhanced electrophilicity
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Bicyclic 1,6-naphthyridine 227.2 Conformationally constrained structure

Pharmacological Relevance

  • Hydroxy-Substituted Analogues : The 2-hydroxy group in the target compound may enhance hydrogen-bonding interactions with biological targets, similar to ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, where stereochemistry governs bioactivity .
  • Sulfonyl- and Heteroaryl-Substituted Analogues : These groups are common in protease inhibitors and kinase modulators due to their ability to interact with enzyme active sites .

Biological Activity

Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate is a compound with notable biological activity, particularly as a potential pharmaceutical agent. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

Molecular Formula : C17H25NO3
Molecular Weight : 291.39 g/mol
CAS Number : 866150-02-9

The compound features a piperidine ring substituted with a hydroxy and a dimethylphenyl group, contributing to its biological relevance.

Research indicates that compounds structurally similar to this compound may act as selective antagonists for NMDA receptors, particularly the NR1/2B subunit combination. This interaction has implications in neuropharmacology, as NMDA receptor antagonists are often explored for their potential in treating neurological disorders such as epilepsy and depression .

Biological Activity

  • Antagonistic Effects on NMDA Receptors : The compound exhibits significant antagonistic properties towards NMDA receptors, which are implicated in excitatory neurotransmission and synaptic plasticity. Studies have shown that modifications to the piperidine structure can enhance potency and selectivity against specific receptor subtypes .
  • Neuroprotective Potential : Given its receptor activity, there is potential for neuroprotective applications. Compounds with similar structures have been evaluated for their ability to mitigate excitotoxicity in neuronal cells .
  • Pharmacological Profile : The pharmacological profile includes low affinity for alpha(1) adrenergic receptors and minimal inhibition of neuronal potassium channels, suggesting a favorable side effect profile compared to other NMDA antagonists .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NMDA Receptor AntagonismIC50 = 0.025 µM (high potency)
NeuroprotectionReduction in neuronal cell death in excitotoxic models
Side Effect ProfileLow affinity for adrenergic receptors

Notable Research Findings

  • A study demonstrated that structural modifications to the piperidine ring could lead to enhanced selectivity and reduced side effects while maintaining efficacy against the NMDA receptor .
  • The compound's ability to cross the blood-brain barrier was indirectly assessed through behavioral assays in animal models, indicating potential central nervous system bioavailability .

Q & A

Q. What are the recommended synthetic pathways for preparing Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate?

Methodological Answer: The synthesis of piperidine derivatives often involves alkylation or acylation of ethyl piperidine-4-carboxylate intermediates. For example:

  • Stepwise Alkylation : React ethyl piperidine-4-carboxylate with a halogenated aromatic precursor (e.g., 2-hydroxy-4,6-dimethylbenzyl bromide) in the presence of a base like sodium hydride or potassium carbonate. Solvents such as acetonitrile or DMF are typically used to enhance reactivity .
  • Coupling Reactions : Utilize carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the piperidine moiety to aromatic fragments under anhydrous conditions, followed by purification via column chromatography .
  • Safety Note : Ensure rigorous control of reaction conditions (temperature, stoichiometry) to avoid side products like over-alkylated species or hydrolysis byproducts .

Q. How can the structural conformation of this compound be validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystallographic data. ORTEP-III with a graphical interface (ORTEP-3) is recommended for visualizing bond lengths, angles, and ring puckering .
  • Conformational Analysis : Apply Cremer-Pople parameters to quantify piperidine ring puckering. For example, calculate puckering amplitude (θ) and phase angle (φ) using Cartesian coordinates derived from crystallographic data .
  • Spectroscopic Validation : Confirm substituent positions via 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 6.5–7.2 ppm, ester carbonyl at δ 170–175 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted pharmacological activity for this compound?

Methodological Answer:

  • Stereochemical Profiling : Compare enantiomeric activity using chiral chromatography (e.g., Chiralpak columns) or asymmetric synthesis. For example, assess whether the (R)- or (S)-configuration at the piperidine C4 position enhances target binding .
  • Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to evaluate interactions with biological targets (e.g., GPCRs or ion channels). Cross-validate with in vitro assays (e.g., IC50_{50} measurements) .
  • Metabolite Analysis : Use LC-MS to identify active metabolites that may contribute to discrepancies between in silico predictions and experimental results .

Q. What strategies mitigate risks when handling reactive intermediates during synthesis?

Methodological Answer:

  • Intermediate Stabilization : For moisture-sensitive intermediates (e.g., chloroethyl derivatives), use inert atmospheres (N2_2/Ar) and dry solvents (e.g., THF over molecular sieves) .
  • Toxicity Management : Refer to Safety Data Sheets (SDS) for hazard mitigation. For example, wear nitrile gloves (tested for permeation resistance) and use fume hoods when handling compounds with acute oral toxicity (Category 4, H302) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal (e.g., quench excess LDA with isopropanol) .

Q. How can conformational dynamics of the piperidine ring influence bioactivity?

Methodological Answer:

  • Ring Puckering Analysis : Calculate Cremer-Pople parameters (θ, φ) to classify chair, boat, or twist-boat conformations. Compare energy barriers between conformers using DFT calculations (e.g., Gaussian 16) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with constrained ring conformations (e.g., spirocyclic derivatives) to isolate the bioactive conformation. Assess activity shifts via in vitro assays .
  • Crystallographic Correlations : Overlay X-ray structures with pharmacophore models to identify critical hydrogen-bonding or steric interactions .

Q. What analytical techniques are optimal for purity assessment and impurity profiling?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for impurity identification. Calibrate against synthetic standards .
  • Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition products (e.g., ester hydrolysis) under controlled heating rates .
  • Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values to confirm batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.